N-(2-methoxybenzyl)furan-2-carboxamide
CAS No.:
Cat. No.: VC10928623
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO3 |
|---|---|
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C13H13NO3/c1-16-11-6-3-2-5-10(11)9-14-13(15)12-7-4-8-17-12/h2-8H,9H2,1H3,(H,14,15) |
| Standard InChI Key | CMCYQTHIVIAKMY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)C2=CC=CO2 |
| Canonical SMILES | COC1=CC=CC=C1CNC(=O)C2=CC=CO2 |
Introduction
Chemical Identity and Structural Characteristics
N-(2-Methoxybenzyl)furan-2-carboxamide belongs to the carboxamide class, characterized by an amide bond linking a furan-2-carbonyl group to a 2-methoxybenzylamine moiety. The furan ring, a five-membered heterocycle with one oxygen atom, contributes to the compound’s planar geometry, while the methoxybenzyl group introduces steric and electronic complexity. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | N-[(2-Methoxyphenyl)methyl]furan-2-carboxamide |
| Molecular Formula | |
| Molecular Weight | 231.25 g/mol |
| SMILES | COC1=CC=CC=C1CNC(=O)C2=CC=CO2 |
| InChI Key | CMCYQTHIVIAKMY-UHFFFAOYSA-N |
| CAS Number | 219541-55-6 |
The compound’s structure has been validated via spectroscopic methods, including NMR and mass spectrometry, though detailed crystallographic data remain unpublished.
Synthesis and Reaction Pathways
The synthesis of N-(2-methoxybenzyl)furan-2-carboxamide typically involves a coupling reaction between furan-2-carboxylic acid (or its activated derivatives) and 2-methoxybenzylamine. A standard protocol includes:
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Activation of Furan-2-Carboxylic Acid: Conversion to an acyl chloride or mixed anhydride using reagents like thionyl chloride () or dicyclohexylcarbodiimide (DCC).
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Amide Bond Formation: Reaction of the activated acid with 2-methoxybenzylamine in the presence of a base such as triethylamine () to neutralize HCl byproducts. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed under inert conditions.
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Purification: Column chromatography or recrystallization yields the pure product, with typical yields ranging from 60–75%.
Alternative routes explore enzymatic catalysis or microwave-assisted synthesis to improve efficiency, though these methods are less documented for this specific compound. Post-synthetic modifications, such as hydrolysis of the amide bond or electrophilic aromatic substitution on the furan ring, remain unexplored but theoretically feasible.
Physicochemical and Spectroscopic Properties
Solubility and Stability
N-(2-Methoxybenzyl)furan-2-carboxamide exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<1 mg/mL at 25°C). Stability studies indicate decomposition under strong acidic or basic conditions, with the amide bond susceptible to hydrolysis at pH < 2 or pH > 10.
Spectroscopic Characterization
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NMR (400 MHz, CDCl): Key signals include a singlet at δ 3.85 ppm (methoxy group), aromatic protons between δ 6.70–7.40 ppm, and furan protons at δ 6.50–7.20 ppm.
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IR (KBr): Stretching vibrations at 1650 cm (amide C=O), 1250 cm (C–O of methoxy), and 3100 cm (aromatic C–H).
Biological Activities and Mechanistic Insights
While direct studies on N-(2-methoxybenzyl)furan-2-carboxamide are sparse, structurally related furan-carboxamides demonstrate significant bioactivity:
Antibiofilm Activity
Recent studies highlight furan-2-carboxamides as potent inhibitors of Pseudomonas aeruginosa biofilm formation. Carbohydrazide derivatives, such as compound 4b, achieve 58% biofilm inhibition at 50 μM by disrupting quorum sensing via LasR receptor antagonism . Pyocyanin and protease production—key virulence factors—are also suppressed .
Anticancer Properties
Furan-carboxamides with substituted benzyl groups exhibit microtubule-disrupting activity, inducing apoptosis in cancer cell lines (IC values: 1–10 μM). The methoxybenzyl moiety may enhance cell permeability and target binding.
Research Gaps and Future Directions
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Target Validation: Elucidate the precise molecular targets of N-(2-methoxybenzyl)furan-2-carboxamide using proteomics or CRISPR screening.
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Derivative Synthesis: Explore substituents on the furan ring (e.g., halogens, methyl groups) to optimize pharmacokinetic properties .
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In Vivo Studies: Assess toxicity and efficacy in animal models of infection or cancer, leveraging insights from analogous compounds .
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